Makisterone A

Overview

Description

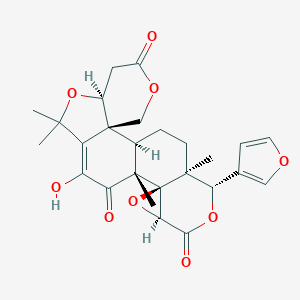

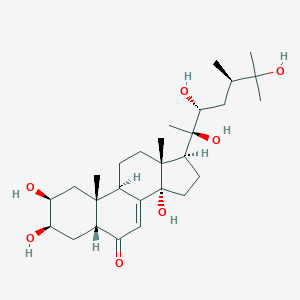

Makisterone A is a potent ecdysone receptor (EcR) agonist . It is a 28-carbon moulting hormone and has been identified as the major free pupal ecdysteroid in the honey bee, Apis mellifera . It is a natural product found in Taxus cuspidata, Dysdercus cingulatus, and other organisms .

Synthesis Analysis

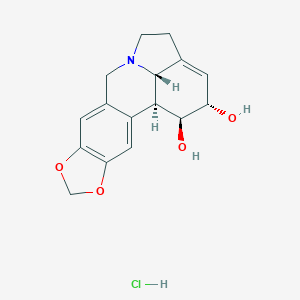

Makisterone A may be synthesized from phytosterols, such as Campesterol that has a methyl group at C-24 . Functional analysis demonstrates that Drosophila EcR can recognize Makisterone A and Makisterone A can induce effects similar to 20E against the ecdysone .Molecular Structure Analysis

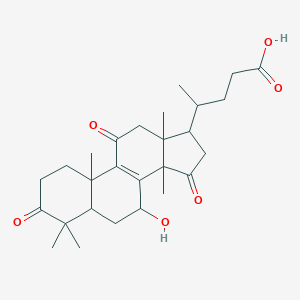

The molecular formula of Makisterone A is C28H46O7 . The IUPAC name is (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one .Physical And Chemical Properties Analysis

Makisterone A has a molecular weight of 494.7 g/mol . The compound is a steroid .Scientific Research Applications

Role as a Molting Hormone

Makisterone A, a 28-carbon (C-24 alkyl) hexahydroxy steroid, has been identified as the major ecdysteroid in last-stage larvae of the large milkweed bug, Oncopeltus fasciatus, a phytophagous hemipteran . It plays a significant role as a molting hormone in various species of Hemiptera .

Impact on Insect Development and Detoxification Enzymes

Makisterone A has been tested on the major insect pest of stored products, Tribolium castaneum (Herbst). It was found that ingestion of Makisterone A by T. castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates .

Effect on Biochemical Parameters

Ingestion of Makisterone A also affects the biochemical parameters of insects. It was observed that the level of proteins decreases significantly in larvae treated with Makisterone A in comparison with the controls in a dose-dependent manner . A significant inhibition of alpha-amylase activity was also registered .

Influence on Detoxification Enzymes

Makisterone A has been found to decrease the esterase and P-450 monooxygenases activities when used at higher concentration. In contrast, glutathione S-transferase activity increased in a dose-dependent manner .

Regulation of Gene Expression

Makisterone A exhibits the ability to regulate gene expression in various organisms. This property makes it a valuable tool for researchers studying gene function and development.

Extraction and Structure Elucidation

Makisterone A is extracted from the stem of Tinospora cordifolia by Soxhlet by repeated washing with predistilled methanol (organic solvent) under reflux . Techniques such as TLC and Column Chromatography are used to isolate and purify Makisterone A, and its structure is elucidated by Infra-red and NMR spectroscopy techniques .

Mechanism of Action

Target of Action

Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . The EcR is a nuclear receptor that plays a crucial role in the development and metamorphosis of insects .

Mode of Action

As an EcR agonist, Makisterone A binds to the ecdysone receptor, activating it . This activation triggers a cascade of events that lead to the expression of specific genes involved in insect development and metamorphosis .

Biochemical Pathways

The activation of the ecdysone receptor by Makisterone A leads to the progression of follicle development or the resumption of meiosis in the oocyte . This is part of the larger ecdysone regulatory pathway, which plays a vital role in insect oogenesis .

Pharmacokinetics

It has been identified as the major ecdysteroid in last-stage larvae of the large milkweed bug, oncopeltus fasciatus . This suggests that it is readily absorbed and distributed within the insect’s body.

Result of Action

The activation of the ecdysone receptor by Makisterone A results in significant physiological changes in insects. It is a major molting hormone, inducing mortality and significantly reducing pupation and adult emergence rates . It also affects protein levels and alpha-amylase activity in a dose-dependent manner .

Action Environment

The action of Makisterone A can be influenced by environmental factors. For instance, its effects can vary depending on the diet and developmental stage of the insect

properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRBORPEVKCEQD-JMQWOFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904196 | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Makisterone A | |

CAS RN |

20137-14-8 | |

| Record name | Makisterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Makisteron A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)